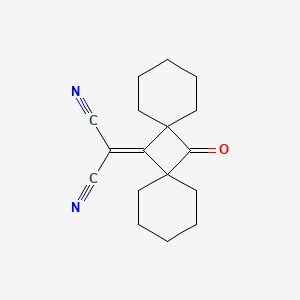
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, also known as 14-Dicyanomethylenedispiro(5.1.5.1)tetradecan-7-one, is a chemical compound with the molecular formula C17-H20-N2-O and a molecular weight of 268.39 . This compound is characterized by its unique dispiro structure, which consists of two spiro-connected cyclohexane rings with a central ketone group and two cyano groups attached to a methylene bridge .
Métodos De Preparación
The synthesis of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, involves the reaction of cyclohexanone with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to a cyclization reaction to form the final dispiro compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Análisis De Reacciones Químicas
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and ketone functionality allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but differ in their functional groups and reactivity.
Spiro compounds: Similar spiro compounds include those with different substituents on the spiro-connected rings, leading to variations in their chemical and biological properties.
Malononitrile derivatives: Compounds with different substituents on the malononitrile moiety exhibit distinct reactivity and applications.
Propiedades
Número CAS |
73747-72-5 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
2-(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H20N2O/c18-11-13(12-19)14-16(7-3-1-4-8-16)15(20)17(14)9-5-2-6-10-17/h1-10H2 |
Clave InChI |
VDVXLSHFEKMQNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=C(C#N)C#N)C3(C2=O)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


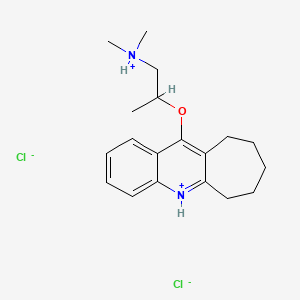
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
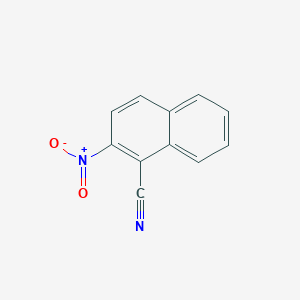

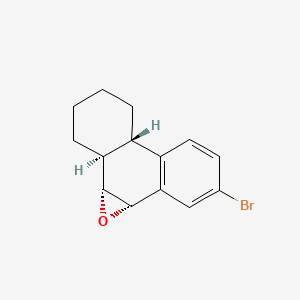
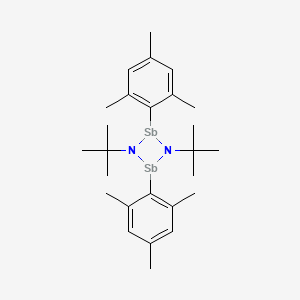
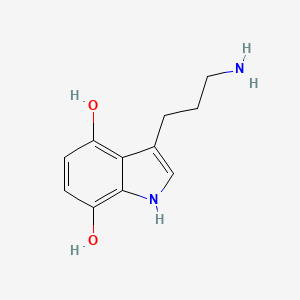
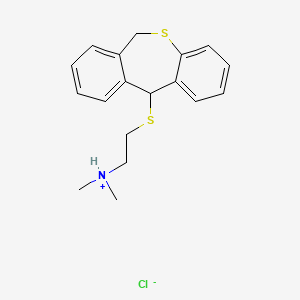


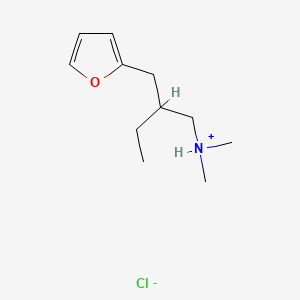
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
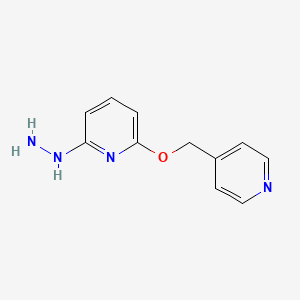
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
